

Experimental NMR Methodology for Phytantriol LLC Characterization

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Compound Focus: Phytantriol

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For researchers investigating **phytantriol**-based lyotropic liquid crystals (LLCs), the following methodology provides a comprehensive approach for sample preparation and NMR analysis based on current research practices:

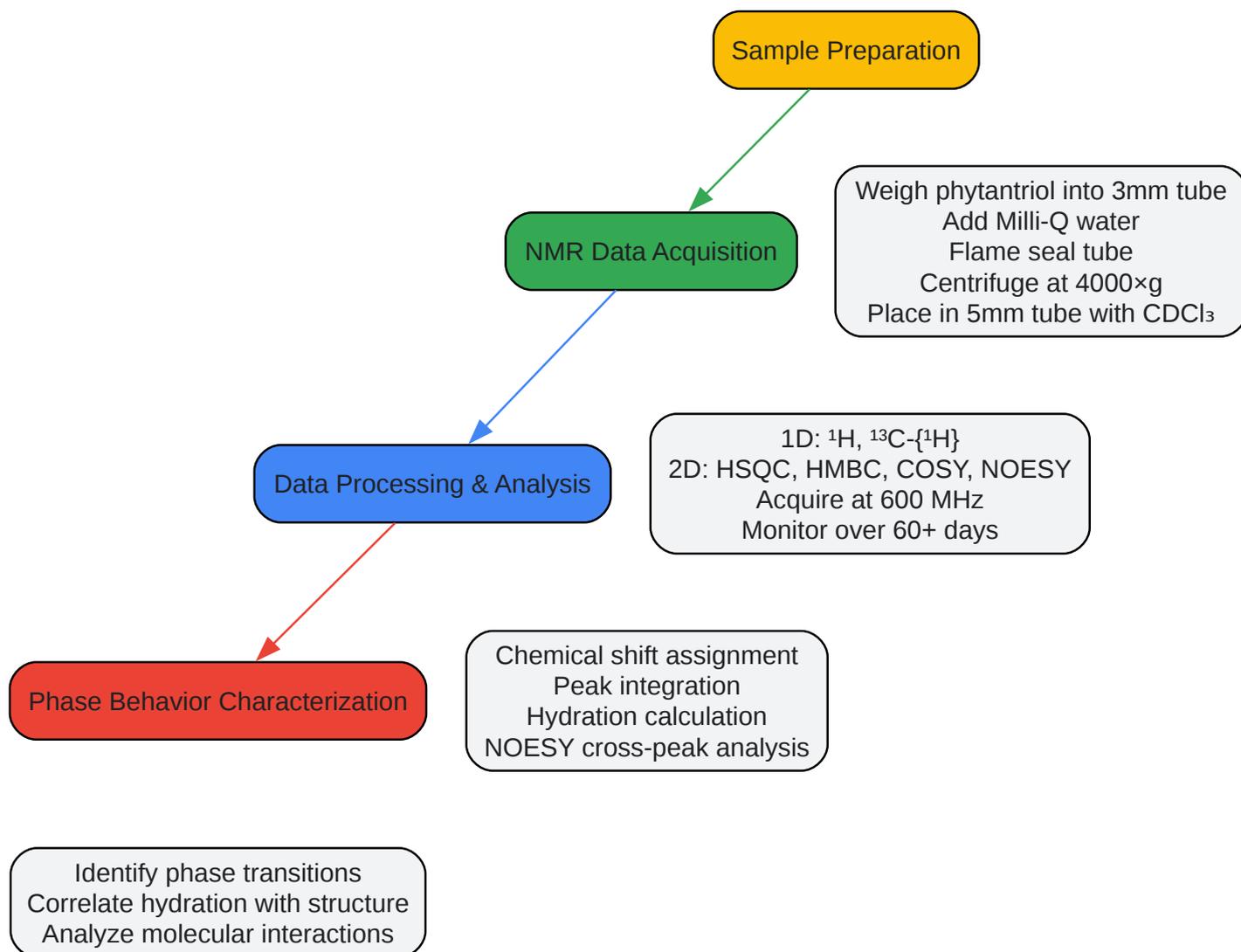
Table 1: NMR Sample Preparation Protocol [1] [2]

| Parameter | Specification |
|----------------------|----------------------------------------------------------------------|
| Lipid Material | Phytantriol (PHYT) from Avanti Polar Lipids (SKU 850556O) |
| Hydration Medium | Purified milli-Q water |
| Sample Configuration | Phytantriol + water in 3mm inner NMR tube, flame-sealed |
| Locking Solvent | 300 μ L $CDCl_3$ in outer 5mm NMR tube |
| Mixing Protocol | Centrifugation at 4000 \times g for 60 min per inversion, repeated |
| Equilibration | ~12 hours at room temperature before initial measurement |
| Long-term Storage | 298 K in NMR tube racks |

Table 2: NMR Acquisition Parameters [1] [2]

| Parameter | Specification |
|----------------------------------|------------------------------------------------------------------------------------|
| Spectrometer | Bruker Ascend 600 MHz |
| Console | AVANCE NEO |
| Probe | QCI-P CryoProbe |
| ^1H Larmor Frequency | 600.13 MHz |
| ^{13}C Larmor Frequency | 150.93 MHz |
| Experiments | 1D- ^1H , ^{13}C - $\{^1\text{H}\}$, 2D-HSQC, HMBC, COSY, NOESY |
| Chemical Shift Reference | CDCl_3 (^1H : 7.260 ppm; ^{13}C : 77.160 ppm) |
| Software | MestRenova (v14) for data analysis |

The experimental workflow below illustrates how these components integrate throughout the research process:



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*Experimental workflow for **phytantriol** LLC characterization*

Key Research Findings and Data Analysis

Complete Phytantriol Chemical Shift Assignment

Researchers have successfully assigned all ¹H and ¹³C chemical shifts for **phytantriol** through comprehensive 1D and 2D NMR analysis. The following table presents the definitive chemical shift

assignments:

Table 3: Phytantriol Chemical Shift Assignments (600 MHz, CDCl₃) [1]

| Atom Position | ¹ H Chemical Shift (ppm) | ¹³ C Chemical Shift (ppm) |
|---------------|-------------------------------------|--------------------------------------|
| 1 | 1OH 5.24; 1H 3.72; 1'H 3.55 | 62.76 |
| 2 | 2OH 5.18; 2H 3.49 | 77.92 |
| 3 | 3OH 4.50 | 74.14 |
| 4 | 1.15 | 28.09 |
| 5 | 1.09 | 22.78 |
| 6 | 1.43 | 33.05 |
| 7 | 1.53 | 28.09 |
| 8 | 1.38 | 37.92 |
| 9 | 1.15 | 25.03 |
| 10 | 1.09 | 37.92 |
| 11 | 1.53 | 28.09 |
| 12 | 1.09 | 37.92 |
| 13 | 1.15 | 27.06 |
| 14 | 1.15 | 39.59 |
| 15 | 1.53 | 22.78 |
| 16 | 0.87 | 22.78 |
| 17 | 0.87 | 19.80 |

| Atom Position | ¹ H Chemical Shift (ppm) | ¹³ C Chemical Shift (ppm) |
|---------------|-------------------------------------|--------------------------------------|
| 18 | 0.87 | 19.68 |
| 19 | 1.29 | - |

Hydration Calculation Methodology

The hydration level of **phytantriol**/water LLC systems can be quantitatively determined using ¹H NMR integration data with the following equations: [1] [2]

$$\begin{aligned} I_w &= \frac{M \cdot X'_w}{9} \quad I_{lip} = \frac{N_{lip}}{M} \cdot (1 - X'_w) \\ M_{lip} \end{aligned}$$

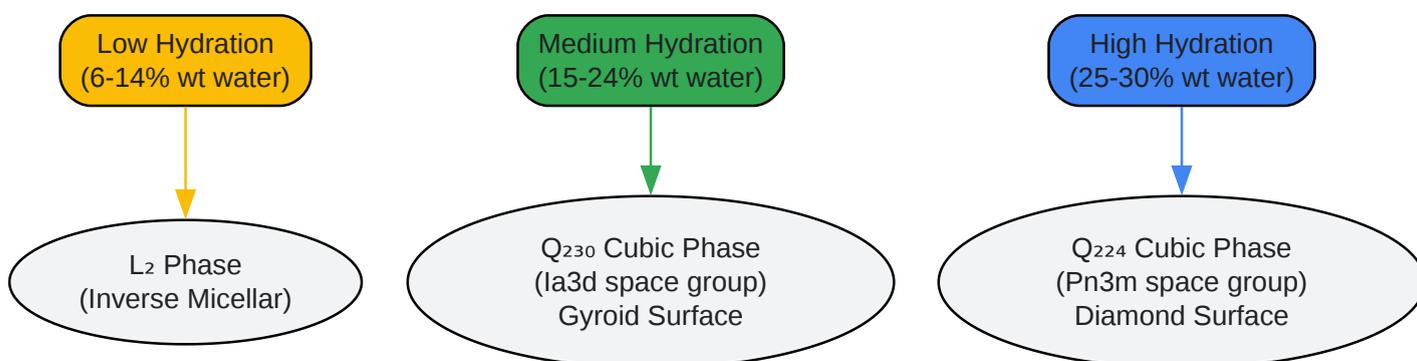
Where:

- (I_w) and (I_{lip}) = integrals of water and **phytantriol** peaks from ¹H NMR
- (M) = total sample weight
- (X'_w) = weight percentage of water in sample
- (N_{lip}) = number of protons in **phytantriol** (42)
- (M_{lip}) = molecular weight of **phytantriol** (330 g/mol)

By taking the ratio of these equations and setting the water peak integral to 1, the actual hydration level (X'_w) can be calculated. This approach enables precise monitoring of hydration changes during phase formation over extended periods (up to 90 days in published studies).

Phase Behavior and Molecular Interactions

The relationship between hydration levels and resulting liquid crystalline phases follows this pattern:



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*Hydration-dependent phase behavior of **phytantriol** LLCs*

NOESY Analysis of Molecular Interactions

2D-NOESY experiments provide critical spatial information about molecular interactions within **phytantriol** LLCs: [1] [3]

- **Lipid-water interactions:** Observed through cross-peaks between water protons and **phytantriol** headgroup protons
- **Lipid-lipid interactions:** Spatial relationships within and between **phytantriol** headgroups and hydrocarbon chains
- **Phase transition monitoring:** Changes in NOESY cross-peaks correlate with phase transitions during LLC formation
- **Membrane embedding:** NOESY under magic-angle spinning can determine localization and distribution of small molecules within lipid membranes [3]

Research Applications and Practical Considerations

Drug Delivery Applications

Phytantriol-based LLCs have demonstrated significant potential in pharmaceutical applications due to their unique structural properties: [1] [4]

- **Dual drug loading capability:** Hydrophilic drugs encapsulate in water channels, hydrophobic drugs in lipid bilayers
- **Controlled release systems:** Phase transitions enable triggered drug release mechanisms
- **Multiple administration routes:** Applications in transdermal, sustained-release, ocular, and oral preparations
- **Biocompatibility considerations:** GMO-based LLCs may offer advantages over **phytantriol** for certain applications due to differential cytotoxicity profiles [4]

Technical Advantages of NMR Characterization

NMR spectroscopy provides several unique capabilities for LLC research: [1] [5]

- **Hydration monitoring:** Quantitative tracking of hydration changes during phase formation

- **Phase distinction:** Isotropic and anisotropic phases distinguished via chemical shift anisotropy effects
- **Dynamic process observation:** Real-time monitoring of lipid reorientation as water penetrates the matrix
- **Spatial relationship mapping:** Molecular-level interaction mapping through NOESY experiments
- **Non-destructive analysis:** Long-term monitoring of identical samples over extended periods (60+ days)

Key Insights for Researchers

This NMR approach enables unprecedented insight into **phytantriol**-based LLC systems, particularly through the monitoring of time-dependent phase transitions and the quantification of hydration dynamics. The assignment of complete chemical shifts for **phytantriol** provides an essential foundation for future structural studies.

The combination of 1D and 2D NMR techniques, particularly NOESY, offers a powerful methodology for characterizing molecular interactions in these complex systems. The quantitative hydration calculation method enables precise correlation between water content and phase behavior, which is crucial for designing drug delivery systems with specific release characteristics.

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